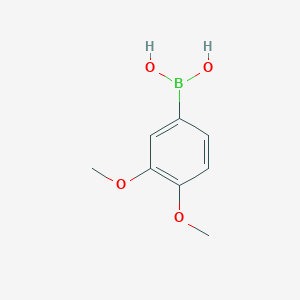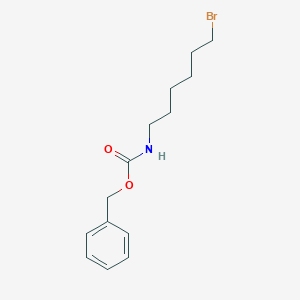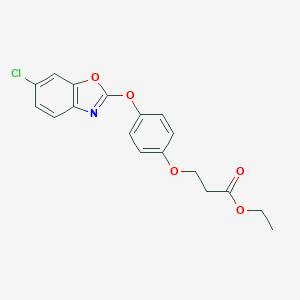
H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr(3,5-diBr)-DL-xiIle-DL-Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine is a complex peptide compound with a molecular formula of C78H119Br2N21O20 and a molecular weight of 1830.7 g/mol. This compound is notable for its intricate structure, which includes multiple amino acids and brominated tyrosine residues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product.
化学反应分析
Types of Reactions
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine can undergo various chemical reactions, including:
Oxidation: The brominated tyrosine residues can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced peptide fragments.
Substitution: Substituted peptide derivatives.
科学研究应用
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated tyrosine residues may play a crucial role in binding to these targets, thereby modulating their activity and influencing various cellular pathways.
相似化合物的比较
Similar Compounds
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltyrosylisoleucylleucine: Similar structure but lacks brominated tyrosine residues.
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine: Similar structure but with fewer diaminomethylidene ornithyl residues.
Uniqueness
The presence of brominated tyrosine residues and multiple diaminomethylidene ornithyl residues makes 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine unique. These features may enhance its binding affinity to molecular targets and its stability under various conditions.
属性
CAS 编号 |
112898-47-2 |
|---|---|
分子式 |
C78H119Br2N21O20 |
分子量 |
1830.7 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[4-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C78H119Br2N21O20/c1-7-41(6)62(73(117)98-56(76(120)121)33-40(4)5)99-70(114)54(37-43-34-45(79)63(107)46(80)35-43)97-72(116)58-18-13-31-101(58)75(119)51(16-11-29-88-78(85)86)92-64(108)47(15-10-28-87-77(83)84)91-71(115)57-17-12-30-100(57)74(118)50(14-8-9-27-81)93-69(113)55(38-59(82)103)96-66(110)49(24-26-61(105)106)90-68(112)53(36-42-19-21-44(102)22-20-42)95-67(111)52(32-39(2)3)94-65(109)48-23-25-60(104)89-48/h19-22,34-35,39-41,47-58,62,102,107H,7-18,23-33,36-38,81H2,1-6H3,(H2,82,103)(H,89,104)(H,90,112)(H,91,115)(H,92,108)(H,93,113)(H,94,109)(H,95,111)(H,96,110)(H,97,116)(H,98,117)(H,99,114)(H,105,106)(H,120,121)(H4,83,84,87)(H4,85,86,88) |
InChI 键 |
NYMPOOWBBYGZKV-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
序列 |
XLYENKPRRPXXL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


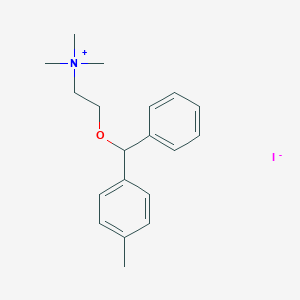
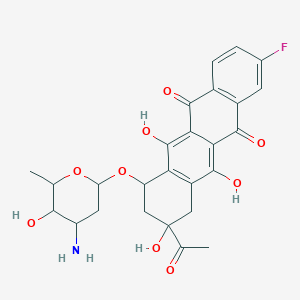



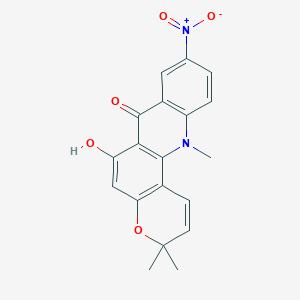
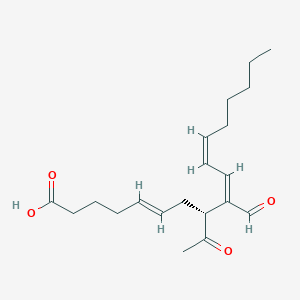
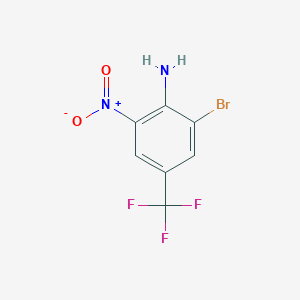
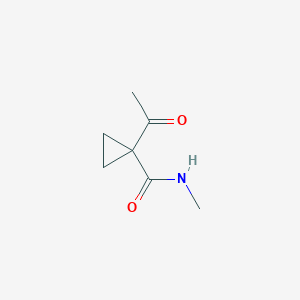
![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)

